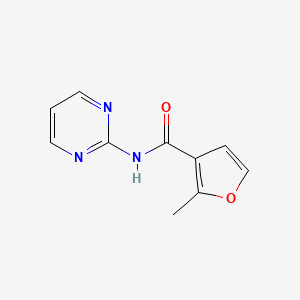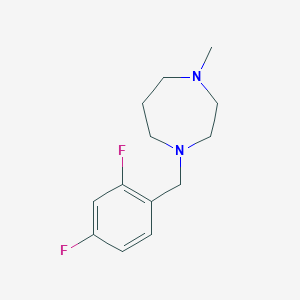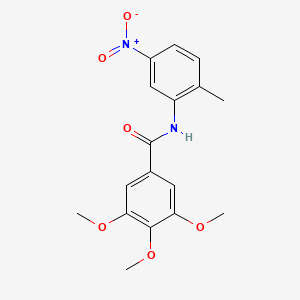![molecular formula C12H7ClF3NOS B5680857 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5680857.png)
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule involved in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.
Mécanisme D'action
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide binds to the ATP-binding site of BTK and inhibits its activity. BTK is a key signaling molecule in BCR signaling, which is critical for the survival and proliferation of B-cells. Inhibition of BTK by 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide results in decreased proliferation and survival of B-cells, as well as suppression of BCR signaling.
Biochemical and Physiological Effects:
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to have potent inhibitory effects on BTK activity in vitro and in vivo. In preclinical studies, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been shown to decrease proliferation and survival of B-cells, as well as suppress BCR signaling. 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also been shown to have activity against B-cell malignancies, including CLL and MCL. In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Avantages Et Limitations Des Expériences En Laboratoire
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several advantages as a research tool, including its potent inhibition of BTK and its activity against B-cell malignancies and autoimmune diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and off-target effects. In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide may not be suitable for all types of experiments, and researchers should carefully consider its use in each case.
Orientations Futures
There are several future directions for research on 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide. One area of interest is the development of combination therapies with 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide and other targeted agents for the treatment of B-cell malignancies and autoimmune diseases. Another area of interest is the development of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide analogs with improved pharmacokinetic properties and reduced toxicity. Finally, further studies are needed to better understand the mechanisms of action of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves several steps, including the reaction of 2-chlorothiophene with 2-trifluoromethylphenylboronic acid to form 2-(trifluoromethyl)phenyl)-2-thiophenecarboxylic acid. This is then converted to the corresponding acid chloride, which is reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide.
Applications De Recherche Scientifique
5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. In preclinical studies, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has demonstrated potent inhibition of BTK and suppression of BCR signaling, resulting in decreased proliferation and survival of B-cells. 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has also shown activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, 5-chloro-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
5-chloro-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c13-10-6-5-9(19-10)11(18)17-8-4-2-1-3-7(8)12(14,15)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOOVGWPOKNYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5680774.png)
![2-methyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5680793.png)
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperidine](/img/structure/B5680799.png)

![1-ethyl-4-({4-[(3-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5680839.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B5680849.png)

![3-isopropoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5680866.png)

![N-isobutyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5680875.png)
![1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5680882.png)


